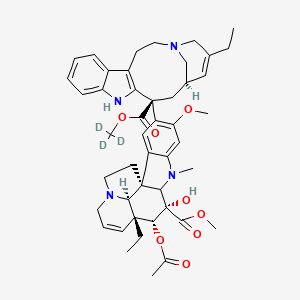

![molecular formula C24H25FN4O5 B564914 苯甲酸[1-[4-[[(4-氟苄基)氨基]羰基]-5-羟基-1-甲基-6-氧代-1,6-二氢嘧啶-2-基]-1-甲基乙基]氨基甲酸酯 CAS No. 518048-02-7](/img/structure/B564914.png)

苯甲酸[1-[4-[[(4-氟苄基)氨基]羰基]-5-羟基-1-甲基-6-氧代-1,6-二氢嘧啶-2-基]-1-甲基乙基]氨基甲酸酯

描述

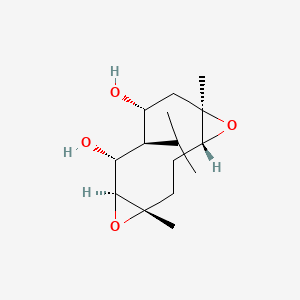

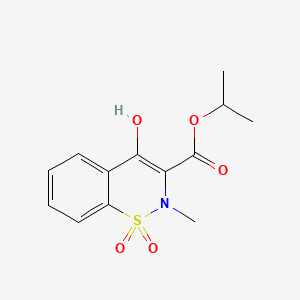

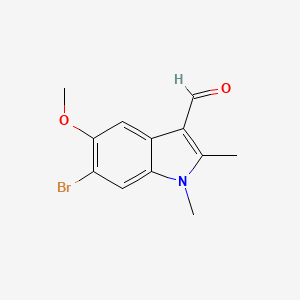

Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate is a compound with the molecular formula C23H23FN4O5 . It is a solid substance that should be stored in a dry environment at 2-8°C .

Synthesis Analysis

The synthesis of this compound could involve the use of carbamates, which are useful protecting groups for amines . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .Molecular Structure Analysis

The molecule consists of a benzyl group, which refers to a C6H5CH2 substituent . It also contains a carbamate group, which is a functional group derived from carbamic acid and consists of a carbonyl (C=O) group attached to an alkyl group and an amino group .Chemical Reactions Analysis

The compound contains a benzyl group, which can undergo reactions at the benzylic position . The carbamate group can be installed and removed under relatively mild conditions .Physical And Chemical Properties Analysis

The compound is a solid substance with a molecular weight of 454.46 . It should be stored in a dry environment at 2-8°C .科学研究应用

Specific Scientific Field

Benzyl carbamates, including the compound , fall within the domain of organic chemistry . Specifically, they are relevant to the study of heterocyclic compounds , which are molecules containing at least one non-carbon atom (such as nitrogen, oxygen, or sulfur) in their ring structure.

a. Anticancer Agents

Benzyl carbamates have been investigated for their potential as anticancer agents . Researchers explore their ability to inhibit tumor growth by targeting specific cellular pathways. The compound’s structural features, including the fluorobenzyl group, may influence its interactions with cancer cells.

b. Enzyme Inhibitors

In the field of enzyme inhibition , benzyl carbamates serve as scaffolds for designing inhibitors. By modifying the carbamate moiety, scientists can tailor these compounds to selectively block specific enzymes involved in disease processes. For instance, targeting proteases or kinases could lead to therapeutic applications.

c. Prodrug Design

Benzyl carbamates can be used as prodrugs —inactive compounds that convert to active forms in vivo. Researchers attach a benzyl carbamate group to a drug molecule, allowing controlled release or improved bioavailability. The hydrolysis of the carbamate linkage liberates the active drug.

d. Peptide Mimetics

In peptide chemistry , benzyl carbamates mimic peptide bonds. These synthetic analogs provide stability and resistance to proteolytic degradation while maintaining the desired biological activity. Researchers use them to study protein-protein interactions or develop peptide-based therapeutics.

e. Lignin Modification

Lignin, an aromatic biopolymer found in plant cell walls, has applications in materials science and bioenergy. Benzyl carbamates can be used to modify lignin’s structure, enhancing its solubility, reactivity, or compatibility with other materials . Such modifications contribute to the valorization of lignin.

f. Radical Bromination Studies

Although not directly related to the compound’s biological applications, benzyl carbamates participate in radical bromination reactions . The benzylic position (the carbon adjacent to the benzene ring) is crucial in these reactions. For example, free radical bromination of alkyl benzenes occurs at the benzylic position, replacing a benzylic hydrogen with a bromine atom .

Results and Quantitative Data

Experimental outcomes vary based on the specific application. Researchers assess the compound’s efficacy, selectivity, and toxicity. Quantitative data may include IC50 values (for anticancer activity), enzyme inhibition constants (Ki), or lignin modification yields. Statistical analyses evaluate significance and reproducibility.

安全和危害

属性

IUPAC Name |

benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O5/c1-24(2,28-23(33)34-14-16-7-5-4-6-8-16)22-27-18(19(30)21(32)29(22)3)20(31)26-13-15-9-11-17(25)12-10-15/h4-12,30H,13-14H2,1-3H3,(H,26,31)(H,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQDMQRPJOGQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716298 | |

| Record name | Benzyl [2-(4-{[(4-fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate | |

CAS RN |

518048-02-7 | |

| Record name | Phenylmethyl N-[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518048-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [2-(4-{[(4-fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1-methyl-2-(1-methyl-1-phenoxycabonylamino-ethyl)-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid 4-fluorobenzylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

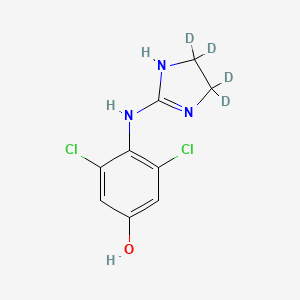

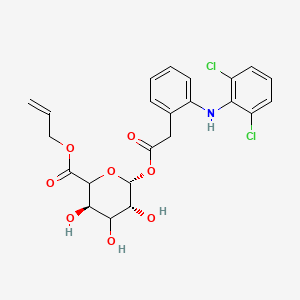

![6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B564843.png)